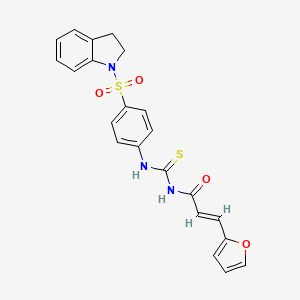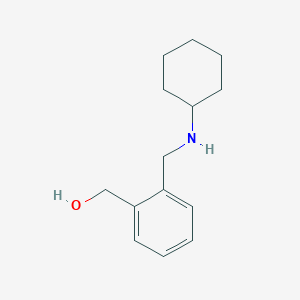
(2-Cyclohexylaminomethyl-phenyl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding a different functional group to the molecule. One possible method could involve the Suzuki-Miyaura coupling , a widely-used reaction in organic chemistry that allows for the formation of carbon-carbon bonds .Aplicaciones Científicas De Investigación
Synthetic Methodology and Catalysis
(2-Cyclohexylaminomethyl-phenyl)-methanol serves as a significant compound in synthetic chemistry, particularly in the development of new catalysis methods and the synthesis of complex molecules. Its derivatives have been explored in various chemical reactions, such as the aza-Piancatelli rearrangement, which is catalyzed by phosphomolybdic acid. This reaction allows for the smooth transformation of furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives, showcasing high selectivity and yields in short reaction times (Reddy et al., 2012). Additionally, zinc chloride has been utilized as a catalyst in the three-component Ugi reaction involving 2-aminophenols, aldehydes, and cyclohexyl isocyanide, producing N-cyclohexyl-2-(2-hydroxyphenylamino)amide derivatives in methanol at room temperature, demonstrating the compound's versatility in facilitating complex chemical transformations (Shaabani et al., 2012).
Organic Synthesis and Reaction Mechanisms
In organic synthesis, the structural features of (2-Cyclohexylaminomethyl-phenyl)-methanol have been exploited to study reaction mechanisms and develop new synthetic routes. For instance, its analogs have been involved in studies regarding the photogeneration and reactivity of phenyl cations, which add to π nucleophiles, providing insights into Wagner-Meerwein hydride and alkyl migration processes (Protti et al., 2004). Such studies are crucial for understanding reaction pathways and designing more efficient synthetic strategies.
Drug Synthesis and Pharmaceutical Research
The compound's derivatives have found applications in pharmaceutical research, particularly in the synthesis and evaluation of new antitubercular compounds. A novel triazole-based antitubercular compound, Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), has been developed and its stereoisomers isolated for enantiospecific activity evaluation against Mycobacterium tuberculosis. The most potent isomer exhibited a minimum inhibitory concentration significantly lower than the others, highlighting the importance of stereochemistry in drug efficacy (Shekar et al., 2013).
Biomolecular Studies and Lipid Dynamics
Furthermore, studies involving (2-Cyclohexylaminomethyl-phenyl)-methanol derivatives have extended into biomolecular research, particularly in understanding lipid dynamics. Methanol, a common solvent in such studies, has been shown to significantly impact lipid dynamics, accelerating flip-flop and transfer processes in lipid bilayers. This research has implications for the study of transmembrane proteins and peptides, as well as for our understanding of membrane function and stability (Nguyen et al., 2019).
Mecanismo De Acción
Mode of Action
Like many organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Given its chemical structure, it is reasonable to hypothesize that it may be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Cyclohexylaminomethyl-phenyl)-methanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Propiedades
IUPAC Name |
[2-[(cyclohexylamino)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECMHKWBEHHGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohexylaminomethyl-phenyl)-methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

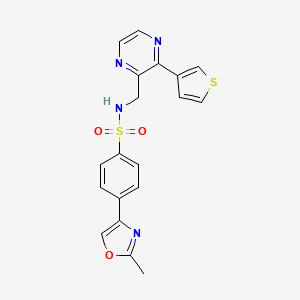
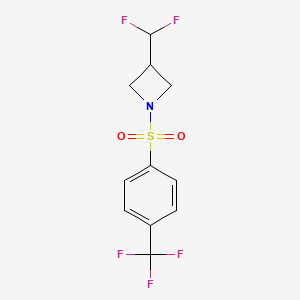
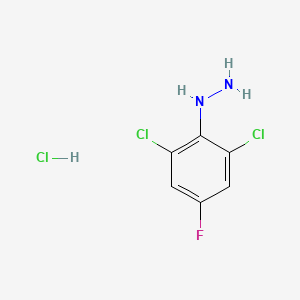
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)
![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)
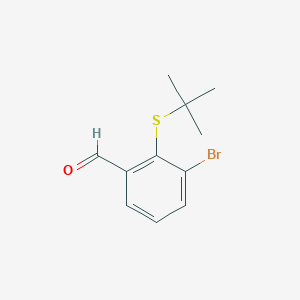
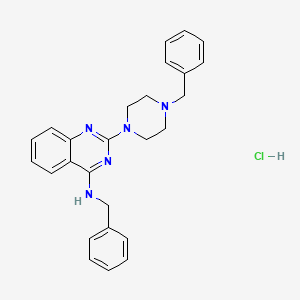
![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)

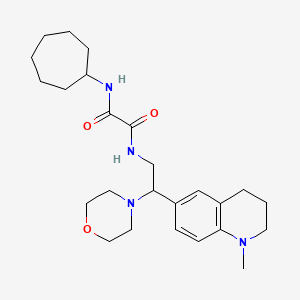
![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)
